Product packaging for Benzamidoxime(Cat. No.:CAS No. 69289-27-6)

Benzamidoxime

Cat. No.: B3150715
CAS No.: 69289-27-6
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Investigations

The exploration of the amidoxime (B1450833) functional group, the cornerstone of benzamidoxime (B57231), dates back to the late 19th century. The first synthesis of an amidoxime, specifically formamidoxime, was achieved in 1873 by Lossen and Schigerdecker. nih.gov However, the correct chemical structure of amidoximes was not proposed until 1884, through the work of Tiemann. nih.gov

Following these initial discoveries, various methods for the synthesis of this compound itself were developed. Early and notable approaches included the reaction of hydroxylamine (B1172632) with thioamides and the treatment of benzamidine (B55565) hydrochloride with hydroxylamine, a method reported by Pinner. researchgate.net Another significant early synthesis involved the reaction of ammonia (B1221849) with N-hydroxybenzimidoyl chloride (a hydroximic acid chloride), a procedure used by Werner to prepare this compound. researchgate.net Wieland and Bauer contributed by preparing this compound through the reduction of nitrosolic acids using hydrogen sulfide (B99878). researchgate.net These foundational studies established the fundamental chemistry of this compound and paved the way for its use in more complex applications.

MethodReactantsKey Researchers
Reaction with ThioamidesAromatic Thioamide, Hydroxylamine-
Reduction of Nitrosolic AcidsNitrosolic Acid, Hydrogen SulfideWieland and Bauer researchgate.net
Reaction with Hydroximic Acid ChloridesN-Hydroxybenzimidoyl Chloride, AmmoniaWerner researchgate.net
Reaction with Amidine HydrochloridesBenzamidine Hydrochloride, HydroxylaminePinner researchgate.net
Reaction with IminoethersEthyl Iminobenzoate, HydroxylaminePinner, Lossen researchgate.net

Significance of the Amidoxime Functional Group in Organic Chemistry

The chemical utility of this compound is intrinsically linked to the properties of the amidoxime functional group [-C(NH₂)=NOH]. This group imparts a unique combination of reactivity and coordination capabilities, making it highly significant in organic chemistry.

The amidoxime group contains both a hydroxyimino and an amino group on the same carbon atom. nih.govresearchgate.net This arrangement makes amidoximes versatile building blocks for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govresearchgate.net Furthermore, the amidoxime moiety is crucial in coordination, bioinorganic, and materials chemistry due to its strong ability to chelate metal ions. researchgate.net This high affinity for a wide range of metals is a defining characteristic. acs.org For instance, resins functionalized with amidoxime groups have been recognized as highly effective for extracting uranium from seawater and are considered the most efficient adsorbents for recovering gallium from industrial liquors. acs.orgrsc.orgrsc.org

Overview of Research Trajectories for this compound

Research into this compound has evolved along several distinct and significant trajectories, primarily in medicinal chemistry and materials science.

In the realm of medicinal chemistry, this compound is extensively studied for its role as a prodrug. Amidoximes can be N-reduced in the body to their corresponding amidine form. nih.gov This principle is famously applied in the drug ximelagatran, where the orally bioavailable amidoxime is converted to its active amidine form, a direct thrombin inhibitor. nih.gov Studies on this compound itself have demonstrated this biotransformation, where it is readily reduced to benzamidine in vivo. nih.gov Beyond its prodrug potential, this compound and its derivatives have been investigated for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.neteurekaselect.com More recently, this compound has been identified as a ligand for the immune checkpoint protein PD-L1, with its binding potency being pH-dependent, suggesting potential applications in cancer immunotherapy targeting the acidic tumor microenvironment. nih.gov

Another significant research avenue involves the capacity of amidoximes to act as nitric oxide (NO) donors. nih.gov The oxidation of the amidoxime function, for example by cytochrome P450 enzymes, can lead to the release of NO. nih.gov Given NO's vital role as a vasodilator and its effects on reducing blood pressure, this has spurred research into amidoxime-containing compounds for cardiovascular applications. nih.gov

In materials and environmental science, the strong metal-chelating properties of the amidoxime group are paramount. Polymeric materials incorporating amidoxime functionalities are a primary focus of research for the selective extraction of valuable or toxic metal ions from aqueous solutions, most notably for the recovery of uranium from seawater. rsc.orgwikipedia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B3150715 Benzamidoxime CAS No. 69289-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOQNVMDKHLYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-92-3
Record name Benzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Benzamidoxime and Its Derivatives

Classical and Established Synthetic Routes

Established synthetic strategies for benzamidoxime (B57231) rely on fundamental organic reactions, including nucleophilic additions and reductions. These methods have been refined over time to improve yields and accommodate a variety of molecular structures.

The most prevalent and direct method for synthesizing this compound is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, specifically benzonitrile (B105546). nih.govresearchgate.net This reaction was first demonstrated by Tiemann and is valued for its efficiency and the ready availability of the starting materials. nih.gov The process typically involves reacting benzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, which liberates the free hydroxylamine for the reaction. nih.gov

The reaction is generally conducted in a protic solvent like ethanol (B145695) or methanol, often under reflux to reduce the reaction time, which can range from one to 48 hours depending on the specific substrate and conditions. nih.gov Yields for aromatic amidoximes, including this compound, are typically high, with reports of up to 98%. nih.gov Alternative procedures have been developed to optimize the reaction, such as using an aqueous solution of hydroxylamine, which eliminates the need for a base and can shorten the reaction duration. nih.gov More recent advancements include solvent-free methods utilizing ultrasonic irradiation, which also offer high yields in shorter timeframes. nih.gov

However, the reaction of nitriles with hydroxylamine can sometimes lead to the formation of amide by-products, which can complicate purification. nih.govrsc.org The choice of solvent and reaction conditions can influence the selectivity of the reaction, with certain ionic liquids showing promise in minimizing side-product formation. nih.gov

Table 1: Conditions for Hydroxylamine Addition to Nitriles

Starting Material Reagents Solvent Conditions Yield Reference
Benzonitrile Hydroxylamine hydrochloride, Sodium carbonate Ethanol Heating at 60–80 °C High nih.gov
Substituted Benzonitriles Hydroxylamine hydrochloride, Base Ethanol or Methanol Reflux, 1-48 h Up to 98% nih.gov
Aliphatic/Aromatic Nitriles Aqueous hydroxylamine Water Varies Good nih.gov
Various Nitriles Hydroxylamine None Ultrasonic irradiation 70–85% nih.gov
2,3-difluoro-6-trifluoromethylbenzonitrile Hydroxylamine hydrochloride, Sodium carbonate Not specified Not specified 78% google.com

A less common but historically significant method for preparing this compound involves the reduction of nitrosolic acids. Specifically, this compound can be synthesized through the reduction of benzonitrosolic acid. nih.gov This transformation was reported by Wieland and Bauer, who utilized hydrogen sulfide (B99878) as the reducing agent. researchgate.net This route represents one of the miscellaneous reactions that can produce amidoximes but is not as widely employed as the nitrile addition method. nih.gov A related general method involves the catalytic reduction of nitrolic acids to yield monoamidoximes. researchgate.net

This compound can be formed from the reaction of a hydroximic acid chloride (also known as a chloroxime) with ammonia (B1221849). researchgate.net The key precursor for this synthesis is N-hydroxybenzimidoyl chloride, which is readily prepared by the direct chlorination of benzaldoxime. researchgate.net This intermediate reacts easily with ammonia to yield this compound. researchgate.net This procedure has been utilized for the preparation of this compound and some of its derivatives, such as o-chlorothis compound. researchgate.net

Another synthetic pathway involves a two-step process starting from hydroximic acid chlorides. First, the reaction of a hydroximic acid chloride like N-hydroxybenzimidoyl chloride with hydroxylamine leads to the formation of a benzoxyamidoxime. researchgate.net In the second step, this intermediate is reduced to the final product. The reduction of the benzoxyamidoxime to this compound can be accomplished using sulfur dioxide as the reducing agent. researchgate.net

The reaction of hydroxylamine with iminoethers provides another route to this compound. Pinner and Lossen reported the synthesis of this compound by treating ethyl iminobenzoate with hydroxylamine. nih.govresearchgate.net While chemically viable, this method is not generally considered a practical approach for the synthesis of amidoximes. researchgate.net The reason for its limited utility is that the starting iminoether is typically synthesized from the corresponding nitrile (benzonitrile), which is the same precursor used in the more direct and common hydroxylamine addition method. researchgate.net

Similarly to the iminoether route, this compound can be prepared by reacting benzamidine (B55565) hydrochloride with hydroxylamine, a reaction also reported by Pinner. nih.govresearchgate.net This method also lacks practical interest for routine synthesis. researchgate.net The starting material, benzamidine, is generally obtained from benzonitrile, making the direct conversion of the nitrile to the amidoxime (B1450833) a more straightforward and efficient process. researchgate.net

Table 2: Summary of Less Common Synthetic Routes

Method Starting Material Key Reagents Product Reference
Reduction of Nitrosolic Acids Benzonitrosolic acid Hydrogen sulfide This compound nih.govresearchgate.net
Amidation of Hydroximic Acid Chlorides N-Hydroxybenzimidoyl chloride Ammonia This compound researchgate.net
Reduction of Oxyamidoximes Benzoxyamidoxime Sulfur dioxide This compound researchgate.net
Reaction with Iminoethers Ethyl iminobenzoate Hydroxylamine This compound researchgate.net
Reaction with Amidine Hydrochlorides Benzamidine hydrochloride Hydroxylamine This compound researchgate.net

Ammonia Reaction with Oximinoethers

The synthesis of amidoximes through the reaction of ammonia or amines with oximinoethers is a documented, though less common, method. nih.gov This approach involves the nucleophilic attack of ammonia on the oximinoether carbon.

One of the earliest described examples of this reaction type involves heating an alcoholic solution of ammonia and ethyl benzhydroxamic acid (an O-alkyloxime, also known as an oximinoether) in a sealed pressure bottle. researchgate.net The reaction required significant energy input, being held at 175°C for 8 hours to yield this compound. researchgate.net This method highlights a classical approach that, while effective, often necessitates harsh reaction conditions such as high temperatures and pressures. nih.govresearchgate.net

The general reaction is of interest when utilizing primary or secondary amines in place of ammonia for the synthesis of N-substituted amidoxime derivatives. nih.gov

Advanced and Modern Synthetic Approaches

Modern synthetic chemistry has introduced advanced techniques that offer significant improvements over classical methods, including enhanced reaction rates, higher yields, and more environmentally friendly conditions. These approaches have been successfully applied to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.comeurekaselect.com This technique utilizes microwave irradiation to heat reactions more efficiently than conventional methods, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. jocpr.comarkat-usa.org

This methodology has been effectively applied to the synthesis of various heterocyclic compounds, including amidoximes. nih.gov For instance, a rapid and efficient synthesis of amidoximes was achieved by reacting imidoylbenzotriazoles with hydroxylamine under microwave irradiation. nih.gov This method produced good yields (65–81%) in very short reaction times (5–15 minutes). nih.gov The significant advantages of microwave assistance, such as speed, efficiency, and alignment with green chemistry principles, make it a valuable modern approach for synthesizing this compound derivatives. jocpr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Below is a representative table illustrating the typical advantages of microwave irradiation based on the synthesis of related heterocyclic compounds.

Compound TypeMethodReaction TimeYield
Benzimidazole (B57391) DerivativeConventional Heating60 min61.4%
Benzimidazole DerivativeMicrowave Irradiation5 min99.9%

Ultrasonic-assisted organic synthesis (UAOS) is another green chemistry technique that utilizes the energy of ultrasound to promote chemical reactions. nih.gov The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This process generates localized hot spots with extremely high temperatures and pressures, which enhances mass transfer and accelerates the reaction rate. nih.gov

While specific studies focusing solely on the ultrasonic-assisted synthesis of this compound are not prevalent, the technique has been successfully used for synthesizing structurally related compounds like oximes and other heterocycles. nih.govnih.gov For example, an efficient synthesis of oximes was reported using sonication in ethanol, resulting in high yields (51% to 99%) and short reaction times. nih.gov The advantages of UAOS, including its eco-friendly nature, simple workup, and efficiency, position it as a promising modern method for the synthesis of this compound derivatives. nih.govresearchgate.net

The preparation of this compound from a benzamidine precursor is possible but is not a common or practical synthetic route. It has been reported that this compound can be prepared by treating benzamidine hydrochloride with hydroxylamine. researchgate.net

However, this reaction is generally considered to have no practical interest. researchgate.net The primary reason is that amidines themselves are typically synthesized from precursors like nitriles, thioamides, or iminoethers, which are also common starting points for amidoxime synthesis. researchgate.netsemanticscholar.org The more established and efficient synthetic pathway involves the conversion of benzonitriles to benzamidoximes, which can then be subsequently reduced to form benzamidines if desired. semanticscholar.orglookchem.com Therefore, converting a benzamidine back to a this compound represents a retro-synthetic approach that is not commonly employed.

Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) components, are of significant interest for applications in areas like drug delivery. researchgate.netnih.gov Novel amphiphilic this compound derivatives have been designed and synthesized to act as potential antioxidants in two-phase systems, such as cell membranes. researchgate.net

A successful synthetic strategy for these analogues starts with 4-cyanophenol. researchgate.net The synthesis proceeds through several key steps:

Reaction of 4-cyanophenol with epichlorohydrin (B41342) to form an epoxide intermediate.

Nucleophilic opening of the epoxide ring with various aliphatic amines, which introduces the hydrophobic alkyl chain. The length of this chain can be varied to tune the amphiphilic properties of the final molecule.

Transformation of the nitrile functionality into an amidoxime group using hydroxylamine hydrochloride. researchgate.net

This multi-step process yields a series of amphiphilic this compound derivatives with varying alkyl chain lengths, demonstrating a targeted approach to creating molecules with specific physical and chemical properties. researchgate.net

Table 2: Examples of Synthesized Amphiphilic this compound Derivatives

Starting MaterialKey ReagentsFinal Structure Feature
4-CyanophenolEpichlorohydrin, Aliphatic Amines (e.g., C6H13NH2, C8H17NH2), Hydroxylamine hydrochlorideThis compound head group with varying N-alkyl chains (hexyl, octyl, etc.)

N-Alkylated this compound ligands are valuable in coordination chemistry due to their ability to bind with metal ions. The synthesis of these compounds involves the introduction of an alkyl group onto one of the nitrogen atoms of the amidoxime moiety.

The general methodology for N-alkylation is analogous to the alkylation of other N-H containing heterocyclic compounds, such as benzimidazoles or benzisoxazolones. nih.gov The process typically involves two main steps:

Deprotonation: The this compound is treated with a suitable base to remove a proton from one of the nitrogen atoms, generating a more nucleophilic benzamidoximate anion.

Nucleophilic Substitution: The resulting anion is then reacted with an alkylating agent, commonly an alkyl halide (e.g., an alkyl iodide or bromide). nih.gov The anion displaces the halide, forming a new nitrogen-carbon bond and yielding the N-alkylated this compound.

This synthetic route allows for the introduction of a wide variety of alkyl groups, enabling the fine-tuning of the electronic and steric properties of the resulting ligands for specific applications.

Structural and Conformational Elucidation of Benzamidoxime

Experimental Structural Determination

Experimental approaches, primarily X-ray crystallography, have been instrumental in defining the precise solid-state structure of benzamidoxime (B57231) and its derivatives. These studies provide definitive data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis has unequivocally established the molecular structure of this compound. In the crystalline state, the molecule presents specific geometric parameters. For instance, in one study, the crystal structure of this compound (C7H8N2O) was determined, revealing key details about its conformation. nih.gov The synthesis of various Schiff base complexes containing the oxime functional group has also spurred interest in the crystallographic analysis of related structures. nih.gov

A prominent feature of the crystal structure of this compound is the presence of extensive intermolecular hydrogen bonding. Molecules are interconnected through N—H⋯O and O—H⋯N hydrogen bonds, creating a two-dimensional supramolecular network. nih.govebi.ac.uk These interactions are fundamental in dictating the packing of the molecules in the crystal lattice.

The hydrogen-bonding systems in oximes have been a subject of detailed analysis, with correlations being suggested between the pattern of hydrogen bonding and the N—O bond lengths. nih.gov In the case of this compound, the specific hydrogen bond parameters, including donor-hydrogen (D–H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the D–H⋯A angle, have been precisely measured.

Below is a table summarizing the hydrogen bond geometry for this compound from a reported crystal structure. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1—H1···N20.822.102.820 (2)147
N1—H1A···O10.862.293.031 (2)145

Data obtained from the crystal structure of this compound.

The oxime group (–C=N–OH) in this compound can exist as two configurational isomers, E and Z, arising from the restricted rotation around the carbon-nitrogen double bond. X-ray crystallographic studies have shown that the oxime group in solid this compound adopts the E configuration. nih.govebi.ac.uk This stereochemistry is a critical aspect of its structure, influencing its reactivity and interaction with other molecules. The determination of E/Z configuration is a significant area of study for oximes and related derivatives, with various analytical and computational methods being developed for this purpose. rsc.org While both isomers are possible, experimental evidence for this compound points to the predominance of the E isomer in the crystalline form. mdpi.com

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful tool for investigating the conformational preferences and energetic landscapes of molecules like this compound, complementing experimental findings.

This compound can exist in different tautomeric forms, with the amino-oxime and the α-hydroxyaminobenzylideneamine (or iminohydroxylamine) forms being the most significant. rsc.org Theoretical calculations, such as MO-SCF-FORCE methods, have been employed to determine the relative stabilities of these tautomers. These studies have confirmed that the amino-oxime tautomer is the more stable form. rsc.orgrsc.org

Recent theoretical and experimental studies on amidoximes, including this compound, have further explored the potential for multiple coexisting isomers due to their close relative energies. nih.gov While the Z-amidoxime is generally the most stable form in both protic and aprotic solvents, the Z-aminonitrone and the E-amino oxime can exist as minor forms. nih.govresearchgate.net For this compound, the relative energies of the Z-aminonitrone and E-amino oxime tautomers are calculated to be 4.5 kcal/mol and 5.4 kcal/mol higher than the dominant Z-amidoxime, respectively. nih.gov Other tautomers, such as the iminohydroxylamine and nitroso-amine forms, are energetically less favorable. nih.govresearchgate.net

The following table presents the calculated relative energies for different tautomers of this compound. nih.gov

TautomerRelative Energy (kcal/mol)
Z-amidoxime0 (most stable)
Z-aminonitrone4.5
E-amino oxime5.4
Iminohydroxylamine isomers> 9.8
Nitroso-amine~30

These values represent the relative Gibbs free energies (ΔG) and indicate the higher stability of the Z-amidoxime form.

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) calculations are fundamental in understanding the electronic structure, reactivity, and stability of this compound. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, provide insights into the distribution and energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

MO-SCF-FORCE calculations have been utilized to investigate the tautomeric stability of this compound. These studies confirm that the amino-oxime tautomer is the more stable form, a finding which helps to explain some of the compound's distinct chemical behaviors.

The electronic properties of this compound are crucial in its interactions, for instance, in its role as a substrate in enzymatic reactions. Computational studies have explored the electronic structure of this compound in the context of its interaction with mitochondrial amidoxime-reducing components (mARC). These analyses reveal potential π-bonding interactions between the HOMO of the reduced enzyme and the LUMO of the this compound substrate. acs.org This interaction is significant as the occupation of the substrate's LUMO along the reaction coordinate is believed to activate the O–N bond for cleavage, facilitating the oxygen atom transfer to the molybdenum site of the enzyme. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. While specific energy values for the parent this compound are not extensively documented in readily available literature, analysis of related amidoxime (B1450833) derivatives provides valuable context. For example, DFT calculations on 2-(4-chlorophenyl)-N'-hydroxyacetimidamide, a related amidoxime derivative, have been performed to determine its HOMO-LUMO energies and the corresponding energy gap. biointerfaceresearch.com Such studies on derivatives show that substituents on the phenyl ring can significantly influence the energies of the frontier orbitals and, consequently, the molecule's reactivity.

The table below presents representative calculated HOMO-LUMO energy values for a closely related compound, benzamide, to provide a comparative context for the electronic structure.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzamide-7.015-1.4045.611

Dipole Moment Determinations

Experimental and computational studies of the dipole moments of aromatic amidoximes have been conducted to elucidate their configuration and conformation. These investigations confirm that benzamidoximes with a free amino group predominantly exist in the Z-configuration. The conformation around the N-O bond is typically found to be antiperiplanar, with the hydrogen atom positioned opposite to the C=N double bond.

The table below includes experimental dipole moment values for related amide compounds to provide a frame of reference.

CompoundDipole Moment (Debye)Solvent
Acetamide3.72Dioxane
Benzamide3.62Dioxane

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Gauge-Including Atomic Orbital (GIAO) Calculations of Chemical Shifts

Gauge-Including Atomic Orbital (GIAO) calculations are a fundamental component of Density Functional Theory (DFT) used to predict nuclear magnetic resonance (NMR) chemical shifts. This computational method is vital for assigning signals in ¹H and ¹³C NMR spectra, thereby aiding in the structural confirmation of organic molecules like benzamidoxime (B57231) researchgate.netnih.gov. The GIAO method accounts for the gauge origin independence of magnetic shielding tensors, a critical factor for accurate NMR predictions nih.govfaccts.de. By comparing calculated chemical shifts with experimental data, researchers can validate proposed structures and elucidate molecular conformations researchgate.netnih.gov. While specific GIAO calculations for this compound itself are not detailed here, the methodology is established for predicting ¹H and ¹³C NMR spectra of similar organic compounds researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within the molecule azooptics.commsu.edu. This method is employed to identify chromophores, determine molecular structure, and quantify concentrations azooptics.com.

The absorption of UV-Vis radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones azooptics.commsu.edushu.ac.uklibretexts.orgelte.hu. For organic molecules like this compound, these transitions typically involve π and non-bonding (n) electrons, leading to π→π* and n→π* transitions azooptics.comshu.ac.ukelte.hu. π→π* transitions, common in conjugated systems, generally exhibit higher molar absorptivities and occur at longer wavelengths compared to n→π* transitions azooptics.comshu.ac.uk. While specific absorption maxima (λmax) for this compound are not detailed in the provided literature, its structure suggests potential absorption in the UV region due to the presence of the aromatic ring and the amidoxime (B1450833) functional group azooptics.comshu.ac.uk.

Transition TypeDescriptionTypical Wavelength Range (nm)Typical Molar Absorptivity (L mol⁻¹ cm⁻¹)
n→σExcitation of a non-bonding electron to an antibonding sigma orbital.150-250Low
π→πExcitation of a bonding π electron to an antibonding π orbital.200-7001,000 - 10,000+
n→πExcitation of a non-bonding electron to an antibonding π orbital.200-70010 - 100
σ→σExcitation of a bonding sigma electron to an antibonding sigma orbital.<200High

Note: The specific transitions and their wavelengths for this compound would depend on its precise electronic structure and conjugation.

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time scielo.org.mxspectroscopyonline.comresearchgate.netthermofisher.com. The principle relies on the fact that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer's Law) spectroscopyonline.comthermofisher.com. As reactants are consumed and products are formed, changes in absorbance at specific wavelengths can be tracked, allowing for the determination of reaction kinetics and mechanisms spectroscopyonline.comresearchgate.net. For instance, UV spectroscopy has indicated an interaction between this compound and organotrifluoroborates during crotylation reactions, highlighting its utility in studying reaction intermediates and pathways scielo.org.mx. Instruments such as the PERKIN ELMER Lambda 650 are commonly used for these measurements scielo.org.mx.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns lcms.czamrutpharm.co.inuwo.ca. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) lcms.czamrutpharm.co.in.

The molecular ion peak (M⁺•) in a mass spectrum directly corresponds to the molecular weight of the compound amrutpharm.co.inuwo.ca. Fragmentation, which occurs when the molecular ion breaks down into smaller ions and neutral species, provides a unique "chemical fingerprint" that aids in structural identification lcms.czamrutpharm.co.in. By analyzing these fragment ions, researchers can deduce the presence of specific functional groups and structural motifs within the molecule lcms.czamrutpharm.co.inresearchgate.net. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed lcms.czmdpi.com.

MS OutputSignificance
Molecular Ion PeakIndicates the molecular weight of the compound.
Fragment IonsResult from the breakdown of the molecular ion; provide structural information about the molecule's connectivity and functional groups.
Isotope PatternsPeaks corresponding to the natural abundance of heavier isotopes (e.g., ¹³C) can help confirm elemental composition.
Fragmentation PatternUnique to each compound, serving as a "chemical fingerprint" for identification and comparison with spectral libraries.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture bridgewater.eduresearchgate.net. It is indispensable for assessing the purity of synthesized compounds and for monitoring the kinetics of chemical reactions bridgewater.eduresearchgate.netchromatographyonline.com.

In purity analysis, HPLC separates this compound from any synthetic byproducts or unreacted starting materials, allowing for the determination of its purity level based on peak area bridgewater.eduresearchgate.net. For reaction monitoring, HPLC can track the consumption of reactants and the formation of products over time by analyzing aliquots of the reaction mixture at regular intervals bridgewater.eduresearchgate.netchromatographyonline.com. The use of a UV detector is common, as many organic compounds, including this compound, absorb UV light scielo.org.mxbridgewater.edu. Fast online UHPLC methods can even enable real-time monitoring of reactions with high temporal resolution chromatographyonline.com.

X-ray Diffraction (XRD) for Powder and Single Crystal Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the atomic and molecular structure of crystalline materials creative-biostructure.comcarleton.eduntu.edu.sg. Two primary forms are utilized: Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) creative-biostructure.comcarleton.eduntu.edu.sg.

Studies on related this compound derivatives have utilized XRD to establish their solid-state structures. For example, the characterization of a substituted this compound revealed a Z configuration, attributed to strong intramolecular hydrogen bonding (NH⋯O), and centrosymmetric dimer formation through intermolecular hydrogen bonds (OH⋯N' and OH⋯O') researchgate.net. This demonstrates XRD's capability in confirming stereochemistry and elucidating intermolecular interactions in this compound derivatives.

XRD TechniquePrimary ApplicationInformation Obtained
Single Crystal XRDPrecise determination of atomic positions in a crystalline solid.Unit cell dimensions, bond lengths, bond angles, atomic coordinates, stereochemistry, intermolecular interactions.
Powder XRDBulk characterization of crystalline materials, phase identification, and purity assessment.Crystalline phase identification, lattice parameters, crystallite size, crystallinity, texture.

Compound List

this compound

4-Chloro-N-(2-methoxyphenyl)this compound

Chemical Reactivity and Reaction Mechanisms of Benzamidoxime

Cyclization Reactions to Heterocyclic Compounds

Benzamidoxime (B57231) and related amidoximes are extensively utilized as precursors for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles and their dihydro derivatives.

The most common route to 1,2,4-oxadiazoles involves the O-acylation of amidoximes to form O-acylamidoximes, followed by intramolecular cyclodehydration mdpi.comorganic-chemistry.orgresearchgate.net. This cyclization can be achieved using various acylating agents, including carboxylic acids, esters, anhydrides, acyl chlorides, and nitriles mdpi.comorganic-chemistry.org. One-pot procedures, often conducted at ambient temperature, have been developed for the efficient synthesis of these heterocycles, starting directly from amidoximes and carboxylic acid derivatives or even from nitriles and carboxylic acids mdpi.comresearchgate.net. For example, the reaction of this compound with specific aryl vinyl precursors can yield substituted 1,2,4-oxadiazoles nih.gov.

Table 4: Synthesis of 1,2,4-Oxadiazoles from this compound

This compound Derivative / PrecursorAcylating Agent / ReactantConditionsProduct (1,2,4-Oxadiazole)Yield (%)Reference
This compoundTrifluoroacetic AnhydrideNaOH/DMSO, RT3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazoleModerate-Good mdpi.com
This compoundBenzoic Acid DerivativesCoupling Reagent (e.g., EDC.HCl), Reflux in Ethanol (B145695) with Sodium Acetate3-Phenyl-5-aryl-1,2,4-oxadiazolesGood scielo.br
This compoundCarboxylic Acid EstersSuperbasic medium (NaOH/DMSO), RT3-Phenyl-5-aryl-1,2,4-oxadiazolesGood researchgate.net
This compoundAryl Vinyl PrecursorsK₂CO₃, Sealed tube, Elevated temperature(E)-3-Phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazolesModerate-Good nih.gov
This compoundOrganic NitrilesPTSA-ZnCl₂ (catalyst), Solvent3-Phenyl-5-substituted-1,2,4-oxadiazolesGood organic-chemistry.org

Amidoximes can react with aldehydes and other carbonyl compounds to form dihydro-1,2,4-oxadiazoles. This reaction typically proceeds via an initial condensation, followed by cyclization. These dihydro derivatives can subsequently be subjected to oxidative dehydrogenation to yield the fully aromatic 1,2,4-oxadiazoles researchgate.net.

Coordination Chemistry of Benzamidoxime

Formation of Transition Metal Complexes

Benzamidoxime (B57231) and its derivatives are known to form coordination compounds with various transition metals. cymitquimica.comnih.gov The synthesis of these complexes often involves the reaction of a transition metal salt with the this compound ligand in a suitable solvent. mdpi.commdpi.com The resulting complexes exhibit diverse geometries and properties, influenced by the nature of the metal ion and the reaction conditions. rsc.org

The amidoxime (B1450833) group, -C(NH₂)=NOH, is the primary site of coordination in this compound. It can adopt several coordination modes, acting as either a neutral ligand or, more commonly, as a singly deprotonated, anionic ligand (benzamidoximate). tandfonline.comresearchgate.net A key characteristic of its coordination is that the amino (-NH₂) group typically remains uncoordinated due to a mesomeric effect that imparts a partial positive charge on it. researchgate.net

In transition metal complexes, coordination often occurs through the nitrogen and oxygen atoms of the amidoxime moiety. nih.gov For instance, in an oxo technetium(V) complex with N-methyl this compound, the ligand acts as a bidentate chelator, coordinating through the amine nitrogen and the oxime oxygen atoms. buu.ac.thacs.orgnih.gov The specific coordination mode can differ between transition metals and actinides like the uranyl ion, potentially due to the softer nature of the nitrogen donor having a higher affinity for transition metals which exhibit greater covalency in their bonding. osti.gov

The structures of this compound coordination compounds are elucidated using a variety of analytical techniques, including single-crystal X-ray diffraction, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.commdpi.combuu.ac.thacs.orgmdpi.com

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms. For example, the crystal structure of a technetium(V) complex, [⁹⁹ᵍTcO(MBHam)₂] (where MBHam is N-methyl this compound), revealed a square-based pyramidal coordination geometry. buu.ac.thacs.orgnih.gov In this structure, the equatorial plane is comprised of two amine nitrogen atoms and two oxime oxygen atoms from two separate ligands, arranged in a trans configuration. buu.ac.thacs.orgnih.gov The apical position is occupied by an oxo ligand. buu.ac.thacs.orgnih.gov

Table 1: Crystallographic Data for the [⁹⁹ᵍTcO(MBHam)₂] Complex buu.ac.thacs.orgnih.gov

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 13.4823(5)
b (Å) 15.5410(7)
c (Å) 7.7907(3)
V (ų) 1632.39(11)
Z 4

FTIR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=N and N-O bonds upon complexation confirm the involvement of these groups in bonding to the metal center. researchgate.net NMR spectroscopy provides insights into the structure of these complexes in solution. buu.ac.th

Ligand field theory (LFT) describes how the interaction between a central metal ion and its coordinating ligands affects the energies of the metal's d-orbitals. wikipedia.org The strength of the ligand field determines the magnitude of the d-orbital splitting (Δ), which in turn influences the electronic configuration, stability, and reactivity of the complex. chemijournal.com

When ligands coordinate to a transition metal ion, the degeneracy of the d-orbitals is lifted. wikipedia.org In an octahedral complex, for instance, the d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. libretexts.org this compound, coordinating through nitrogen and oxygen donor atoms, creates a specific ligand field around the metal center. The resulting electronic structure dictates properties such as color and magnetism. Weak-field ligands lead to high-spin complexes, which are often more reactive, while strong-field ligands result in low-spin complexes. chemijournal.com The specific ligand field strength of this compound influences the d-orbital splitting, which affects the activation energy and kinetics of reactions catalyzed by its metal complexes. chemijournal.comlibretexts.org

Actinide and Lanthanide Complexation

This compound exhibits a particularly strong affinity for actinide ions, most notably the uranyl ion (UO₂²⁺). tandfonline.comresearchgate.nettandfonline.com This property has made amidoxime-based materials, including those functionalized with this compound, highly promising for the extraction of uranium from seawater. chinesechemsoc.orgnih.govmdpi.com

The complexation of the uranyl ion with this compound is a subject of extensive research due to its relevance in nuclear fuel cycle applications. mdpi.com Studies have shown that this compound forms very strong complexes with U(VI). tandfonline.comresearchgate.nettandfonline.com In non-aqueous solvents like acetone (B3395972), a 1:3 complex of uranyl to this compound, [UO₂(ba)₃]⁻, has been identified, where 'ba' represents the anionic benzamidoximate ligand. tandfonline.comresearchgate.nettandfonline.com The this compound molecule coordinates to the uranyl ion in its deprotonated, anionic form. tandfonline.comresearchgate.nettandfonline.com

The high stability of these complexes is reflected in their formation constants. For the 1:1 complex with the benzamidoximate ligand (bzam), the formation constant has been determined by monitoring UV spectrum absorbance changes. researchgate.net

Table 2: Formation Constants for Uranyl-Benzamidoxime Complexes at 25°C researchgate.net

Equilibrium log K
UO₂²⁺ + bzam⁻ ⇌ UO₂(bzam)⁺ 12.4
UO₂(bzam)⁺ + OH⁻ ⇌ UO₂(bzam)OH 6.9
UO₂²⁺ + 2bzam⁻ ⇌ UO₂(bzam)₂ 22.3

The coordination with the uranyl ion can occur in different modes. An η²-binding motif, where both the oxime nitrogen and oxygen atoms bind to the uranium center, has been suggested. chinesechemsoc.orgresearchgate.net This strong interaction is attributed to the powerful electron-withdrawing nature of the UO₂²⁺ ion. tandfonline.comresearchgate.nettandfonline.com The high affinity of monomeric this compound for the uranyl ion provides a fundamental explanation for the high adsorptivity of uranium by amidoxime-based resins from seawater. tandfonline.comresearchgate.nettandfonline.com

The structure and dynamics of uranium-benzamidoxime complexes have been investigated using spectroscopic and kinetic methods. Techniques such as ¹H and ¹³C NMR, UV-visible spectroscopy, and fluorescence spectroscopy have been employed to characterize these systems. tandfonline.comresearchgate.nettandfonline.comresearchgate.net

NMR studies in deuterated acetone (CD₃COCD₃) have been instrumental in determining the stoichiometry and kinetics of the uranyl-benzamidoxime system. tandfonline.comresearchgate.nettandfonline.com Analysis of ¹³C NMR chemical shifts confirmed the formation of a [UO₂(ba)₃]⁻ complex, indicating that three benzamidoximate ligands coordinate to a single uranyl ion. tandfonline.comresearchgate.nettandfonline.com The rate of ligand exchange between the coordinated benzamidoximate and free this compound in the bulk solution was determined using the NMR line-broadening method. tandfonline.comresearchgate.nettandfonline.com

UV-visible absorption spectra of solutions containing the uranyl ion and this compound show that the resulting complex has an exceptionally large molar extinction coefficient compared to uranyl complexes with unidentate oxygen-donor ligands. tandfonline.comresearchgate.nettandfonline.com This is indicative of a very strong electronic interaction and charge transfer from the ligand to the uranyl ion. tandfonline.comresearchgate.nettandfonline.com

Table 3: Kinetic Parameters for Benzamidoximate (ba) Exchange in [UO₂(ba)₃]⁻ tandfonline.comresearchgate.nettandfonline.com

Parameter Value
k_ex (25°C) (s⁻¹) 1.3 x 10³
ΔH‡ (kJ·mol⁻¹) 35.8 ± 3.5
ΔS‡ (J·K⁻¹·mol⁻¹) -65 ± 13.7

These kinetic data indicate that the bond between the uranyl ion and benzamidoximate is stronger than that observed for uranyl complexes with ligands containing a P=O group, such as CMPO (carbamoylmethylphosphine oxide). tandfonline.com This further underscores the exceptional affinity of this compound for uranium.

Elucidation of Coordination Number and Geometry

The coordination number and geometry of metal complexes containing this compound are influenced by the metallic center and the reaction conditions. For transition metal complexes, the coordination number plays a pivotal role in determining the geometry around the central metal ion. libretexts.org Common geometries include octahedral, tetrahedral, and square planar. libretexts.org

With technetium (Tc), particularly in the form of oxo technetium(V), this compound and its derivatives form stable complexes. researchgate.netnih.gov X-ray diffraction studies of oxo technetium(V) complexes with N-substituted benzamidoximes have revealed a square pyramidal coordination geometry. researchgate.netnih.govacs.org In these complexes, the technetium atom lies above the plane formed by four coordinating atoms from the ligands, with the oxo group occupying the apical position. researchgate.net Specifically, in the ⁹⁹gTc-N-methyl this compound (⁹⁹gTc-MBHam) complex, the equatorial plane is composed of two amine nitrogen atoms and two oxime oxygen atoms arranged in a trans position. nih.govacs.org This results in a coordination number of 6 for the technetium center in these octahedral-like structures. libretexts.orgresearchgate.netfiveable.me

Computational studies using Density Functional Theory (DFT) have further elucidated the possible conformations of oxo technetium(V) this compound complexes. researchgate.netbuu.ac.th These calculations have identified various conformers based on the different tautomeric forms of the this compound ligand, with the trans-[TcO(L)₂]⁺ complex being identified as the most stable conformer. buu.ac.th

Table 1: Coordination Details of this compound Complexes with Different Metal Ions

Metal Ion Ligand Form Coordination Number of Ligand Overall Geometry
Uranyl (UO₂²⁺) Anionic (ba⁻) 3 Pentagonal or Hexagonal Bipyramidal tandfonline.com
Technetium(V) (TcO³⁺) Neutral/Anionic 2 (bidentate ligands) Square Pyramidal researchgate.netnih.govacs.org

Technetium (Tc) Complexation for Research Applications

This compound and its derivatives are valuable bidentate ligands for the preparation of technetium-99m (⁹⁹mTc)-labeled compounds, which are utilized in molecular imaging. buu.ac.thbuu.ac.th These complexes often exhibit high stability and can be synthesized in high radiochemical yields, making them attractive for developing radiopharmaceuticals. nih.govbuu.ac.th

Synthesis of N-Substituted this compound Tc-Labeled Compounds

To improve the stability and achieve a single, well-defined labeled product, N-substituted this compound derivatives have been synthesized. nih.govresearchgate.net The N-alkylation of this compound, particularly N-monoalkylation, has been shown to be an effective strategy. buu.ac.th For instance, three N-alkyl derivatives of this compound were synthesized and successfully labeled with ⁹⁹mTc. nih.gov

The labeling process typically involves a ligand exchange reaction. nih.govacs.org A common method is the reaction of the N-substituted this compound ligand with ⁹⁹mTc-glucoheptonate. nih.govacs.org This reaction proceeds with high radiochemical yields, often exceeding 95%, even at low ligand concentrations (e.g., 1 x 10⁻⁵ M). nih.govacs.org The resulting ⁹⁹mTc-N-methyl this compound (⁹⁹mTc-MBHam) has demonstrated higher stability compared to the complex formed with the parent this compound. nih.govacs.org The N-methyl substitution on the Ham ligand prevents the formation of geometric isomers, leading to a single ⁹⁹mTc-labeled compound. plos.org

The synthesis and characterization of these complexes are often performed using techniques such as High-Performance Liquid Chromatography (HPLC) for purification and analysis of radiochemical yield. buu.ac.thbuu.ac.th

Structural Analysis of Oxo Technetium(V) this compound Complexes

The structural elucidation of these technetium complexes is crucial for understanding their properties and behavior. The long-lived isotope ⁹⁹gTc is often used as a surrogate for the short-lived ⁹⁹mTc to facilitate detailed structural analysis. nih.govacs.org The complexes of ⁹⁹gTc with N-substituted benzamidoximes have been prepared, isolated, and characterized using a suite of analytical techniques including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.govacs.org

X-ray crystallographic analysis of the ⁹⁹gTc-N-methyl this compound (⁹⁹gTc-MBHam) complex revealed its precise three-dimensional structure. nih.govacs.org The complex crystallizes in an orthorhombic space group, Pna2₁. nih.govacs.org The structural data confirms a square pyramidal geometry around the technetium(V) core. nih.govacs.org The equatorial positions are occupied by two amine nitrogen atoms and two oxime oxygen atoms from two this compound ligands in a trans configuration. nih.govacs.org The apical position is occupied by an oxo group (Tc=O). nih.govacs.org The technetium atom is situated approximately 0.68 Å above the plane defined by the four nitrogen atoms of the tetradentate ligand system. researchgate.net

The identity of the macroscopic ⁹⁹gTc-MBHam complex has been correlated with the no-carrier-added ⁹⁹mTc-MBHam complex through comparative HPLC analysis, confirming that the structurally characterized complex is a valid model for the radiopharmaceutical used in imaging applications. nih.govacs.org

Table 2: Crystallographic Data for ⁹⁹gTc-N-methyl this compound (⁹⁹gTc-MBHam)

Parameter Value
Crystal System Orthorhombic nih.govacs.org
Space Group Pna2₁ nih.govacs.org
a (Å) 13.4823(5) nih.govacs.org
b (Å) 15.5410(7) nih.govacs.org
c (Å) 7.7907(3) nih.govacs.org
V (ų) 1632.39(11) nih.govacs.org
Z 4 nih.govacs.org
Coordination Geometry Square Pyramidal nih.govacs.org

Table 3: Mentioned Compounds

Compound Name
This compound
Benzamidoximate
N-methyl this compound
Oxo technetium(V)
Technetium-99m
Technetium-99g
⁹⁹mTc-glucoheptonate
⁹⁹gTc-N-methyl this compound
⁹⁹mTc-N-methyl this compound

Derivatization Strategies and Structure Activity Relationships Sars of Benzamidoxime Analogues

Synthesis of Substituted Aromatic and N-Substituted Benzamidoximes

The synthesis of benzamidoxime (B57231) derivatives is a well-established field, with several reliable methods for introducing a wide array of substituents.

Substituted Aromatic Benzamidoximes: These are typically prepared from corresponding substituted benzonitriles. The most common method involves the reaction of a nitrile with hydroxylamine (B1172632), often in the presence of a base like sodium carbonate or in an aqueous solution. yok.gov.trgoogle.com This approach is versatile, allowing for the synthesis of benzamidoximes with various electron-donating or electron-withdrawing groups on the aromatic ring. yok.gov.tr Another route starts from substituted aromatic aldehydes, which are first converted to their corresponding aldoximes and then subjected to further reactions to yield the amidoxime (B1450833). yok.gov.tr

N-Substituted Benzamidoximes: The introduction of substituents onto the nitrogen atom of the amidoxime moiety can be achieved through several synthetic pathways. One common method involves the reaction of a phenyl chloro-oxime (benzaldehyde oximinoyl chloride) with a primary amine, such as methylamine, ethylamine, or propylamine, to yield the corresponding N-alkyl-benzamidoxime. acs.orgbuu.ac.th This reaction is typically performed at a low temperature in a suitable solvent like diethyl ether. acs.org Alternatively, N-substituted amidoximes can be obtained by the reduction of certain nitrogen-containing heterocycles. For instance, the reaction of Δ′-1,2,4-oxadiazoles with lithium aluminum hydride (LiAlH4) can cleave the C-O bond to produce N-substituted amidoximes. nih.gov

Table 1: Selected Synthetic Methods for this compound Analogues This table is interactive and may not display correctly in all environments.

Derivative Type Starting Material Key Reagents Typical Yield Reference
Aromatic Substituted Substituted Benzonitrile (B105546) Hydroxylamine, Base High yok.gov.trgoogle.com
N-Alkyl Substituted Benzaldehyde Oximinoyl Chloride Primary Amine (e.g., Methylamine) High (91.6% for N-propyl) acs.org
N-Substituted Δ′-1,2,4-oxadiazole Lithium Aluminum Hydride (LiAlH4) 70-72% nih.gov

Influence of Substituents on Chemical Reactivity

The electronic nature of substituents on the this compound scaffold significantly influences the molecule's chemical reactivity. This is clearly demonstrated in studies of cyclization reactions of O-benzoylthis compound derivatives, which form 1,2,4-oxadiazoles.

The rate of this cyclization is accelerated by electron-donating substituents at the 4-position of the this compound ring and by electron-accepting substituents on the benzoyl group. cas.cz This relationship follows the Hammett equation, indicating that the reaction rate is directly correlated with the electronic properties of the substituents. cas.cz For example, an electron-donating group on the this compound moiety increases the nucleophilicity of the amino group, facilitating the intramolecular attack on the carbonyl carbon of the O-benzoyl group. Conversely, an electron-withdrawing group on the benzoyl moiety makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. cas.cz This dual-substituent effect allows for a sensitive and wide-ranging control over the reaction rate. cas.cz

Table 2: Influence of Substituents on the Cyclization Rate of O-Benzoylthis compound Derivatives This table is interactive and may not display correctly in all environments.

Substituent at 4-Position (this compound) Substituent at 4'-Position (Benzoyl) Relative Rate Constant Electronic Effect on this compound Ring
H H 1.00 Neutral
CH3O H 3.73 Electron-Donating
H NO2 20.8 N/A (Substituent on Benzoyl)
CH3O NO2 78.0 Electron-Donating
NO2 H 0.165 Electron-Withdrawing

Data derived from a study on cyclization rates. cas.cz

Modulating Physicochemical Properties through Derivatization

Derivatization is a critical strategy for modulating the physicochemical properties of this compound, such as lipophilicity (log P), topological polar surface area (TPSA), and hydrogen bonding capacity. These properties are crucial for determining a compound's behavior in various environments, including biological systems.

Table 3: Physicochemical Properties of Exemplary Compound Classes This table is interactive and may not display correctly in all environments.

Compound Class Key Structural Feature Typical Molecular Weight (MW) Typical cLog P Typical TPSA (Ų) General Impact of Feature
Marketed Drugs Varied < 500 < 5 < 140 General drug-likeness
PPI Modulators (Clinical) Often larger, more complex Tightly clustered around 500 Tightly clustered around 4-5 Tightly clustered around 100-120 More stringent fit to drug-like parameters
This compound Analogues Amidoxime group Varies with substitution Varies with substitution Varies with substitution Derivatization allows fine-tuning of these properties

Data derived from analyses of drug databases and research compounds. nih.govnih.gov

Computational and Theoretical Studies on Benzamidoxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely adopted computational tool for exploring the electronic structure and properties of benzamidoxime (B57231). Its ability to balance accuracy with computational cost makes it suitable for detailed molecular analysis.

DFT calculations are routinely used to determine the optimized molecular geometries of this compound. These optimizations predict the most stable arrangement of atoms in space, providing insights into bond lengths, bond angles, and dihedral angles. Studies often employ functionals like B3LYP, frequently in conjunction with basis sets such as 6-311G(d,p), to achieve accurate structural predictions ebi.ac.ukresearchgate.netnih.gov. For instance, investigations into this compound derivatives have revealed specific configurations, such as the Z-configuration, which is stabilized by intramolecular hydrogen bonding researchgate.netnih.gov. The relative orientation of the phenyl ring with respect to the amidoxime (B1450833) moiety is also a key aspect of geometric studies, with calculations predicting dihedral angles that describe the twisting of these groups researchgate.netnih.gov.

A significant application of DFT in the study of this compound is the calculation of harmonic vibrational frequencies. These theoretical frequencies, derived from the optimized molecular structures, are crucial for interpreting experimental infrared (IR) and Raman spectra ebi.ac.ukresearchgate.netnih.govbuu.ac.thresearchgate.net. By comparing calculated frequencies with experimentally observed bands, researchers can assign specific vibrational modes, such as stretching, bending, and torsions, to particular bonds and functional groups within the molecule ebi.ac.ukresearchgate.netnih.govresearchgate.net. Force field calculations and normal coordinate analysis are often employed in conjunction with DFT to refine these assignments and understand the mixing of internal coordinates in various vibrational modes ebi.ac.ukresearchgate.net.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical information about a molecule's electronic behavior, including its reactivity and charge transfer characteristics nih.govdergipark.org.trirjweb.comconicet.gov.ar. DFT calculations are used to determine the energies and spatial distribution of these orbitals for this compound nih.govdergipark.org.trirjweb.comconicet.gov.ar. The HOMO-LUMO energy gap, a key descriptor, can indicate the molecule's chemical stability and reactivity irjweb.com. For this compound, the computed HOMO-LUMO gap has been reported as approximately 4.8 eV . In biological contexts, the interaction between the HOMO of an enzyme and the LUMO of this compound has been explored to understand enzymatic mechanisms nih.gov.

Ab Initio Quantum Chemical Methods

In addition to DFT, traditional Ab Initio quantum chemical methods are also utilized in the theoretical investigation of this compound. These methods, which solve the electronic Schrödinger equation without empirical approximations (though basis sets are used), can provide highly accurate results. Ab Initio calculations, such as those employing Hartree-Fock or RHF methods with various basis sets (e.g., 6-311G), are used for geometry optimization and vibrational frequency calculations, often serving as a benchmark or complementary approach to DFT ebi.ac.ukresearchgate.netresearchgate.netconicet.gov.ar. Structural studies of this compound derivatives have also been performed using Ab Initio techniques academictree.org.

Molecular Dynamics Simulations

While specific detailed molecular dynamics (MD) simulations focused solely on this compound were not extensively detailed in the reviewed literature, MD simulations are a recognized computational methodology in chemistry and biophysics mdpi.comnih.gov. They are employed to study the dynamic behavior of molecules, their interactions, and conformational changes over time. Given this compound's role as a ligand in certain biological contexts, MD simulations could offer insights into its binding dynamics and interactions with target molecules dntb.gov.uanih.gov. However, the primary focus in the literature remains on static electronic structure and spectroscopic properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant aspect of computational studies on this compound involves the prediction of various spectroscopic parameters and their subsequent comparison with experimental data. This validation process confirms the reliability of the theoretical models.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts researchgate.netnih.gov. These computed shifts are then compared with experimentally obtained NMR spectra, and a good correlation is often observed, indicating the accuracy of the DFT approach in reproducing these parameters researchgate.netnih.gov.

Vibrational Spectroscopy (IR and Raman): As mentioned in section 8.1.2, calculated vibrational frequencies from DFT and Ab Initio methods are directly compared with experimental FT-IR and FT-Raman spectra ebi.ac.ukresearchgate.netnih.govbuu.ac.thresearchgate.net. This comparison aids in the complete assignment of observed spectral bands and provides confirmation of the optimized molecular structure and its vibrational characteristics ebi.ac.ukresearchgate.netnih.gov.

Other Spectroscopic Properties: Theoretical calculations can also predict other spectroscopic parameters, such as depolarization ratios and Raman activities, which are valuable for a comprehensive analysis of experimental vibrational spectra ebi.ac.ukresearchgate.net.

The consistent agreement between predicted and experimental spectroscopic data underscores the utility of computational chemistry in elucidating the properties of this compound.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource(s)
Molecular Weight136.15 g/mol nih.gov
Molecular FormulaC7H8N2O nih.gov
Computed Surface Area58.6 Ų nih.gov
HOMO-LUMO Energy Gap4.8 eV

Table 2: Geometric Parameters from Theoretical Studies

ParameterValueContext/NoteSource(s)
Configuration of Amidoxime GroupZ-isomerStabilized by intramolecular N-H···O hydrogen bond researchgate.netnih.gov
Twisting Angle of 2-methoxyphenyl ring33.09°For a derivative; illustrates geometric flexibility researchgate.netnih.gov
Twisting Angle of 4-chlorophenyl ring44.89°For a derivative; illustrates geometric flexibility researchgate.netnih.gov

Chemical Reactivity Descriptors from Computational Analysis

Computational chemistry, particularly through Density Functional Theory (DFT), provides powerful tools for understanding the intrinsic reactivity of molecules like this compound. By analyzing various quantum chemical descriptors, researchers can gain insights into a molecule's electronic structure, stability, and preferred reaction pathways. These descriptors quantify fundamental chemical properties, enabling predictions about how a molecule will behave in chemical reactions.

Electronegativity, Chemical Hardness, and Electrophilicity Index

Electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are key global reactivity descriptors derived from conceptual Density Functional Theory (CDFT). These parameters offer a quantitative measure of a molecule's tendency to gain, lose, or resist electron transfer, thereby influencing its chemical behavior.

Electronegativity (χ): This descriptor quantifies an atom's or molecule's ability to attract electrons towards itself. In CDFT, it is often related to the negative of the chemical potential. A higher electronegativity generally indicates a stronger pull on electrons.

Chemical Hardness (η): Chemical hardness measures the resistance of a molecule's electron cloud to deformation or polarization. It is calculated from the ionization potential (I) and electron affinity (A) using the formula η = (I - A) / 2. Hard molecules (high η) are less reactive and stable, while soft molecules (low η) are more reactive and prone to undergo chemical transformations.

Electrophilicity Index (ω): The electrophilicity index quantifies a molecule's ability to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential. A higher electrophilicity index signifies a greater tendency to accept electrons, indicating a stronger electrophilic character.

These descriptors are typically computed using DFT methods, with common functionals like B3LYP and basis sets such as 6-311G(d,p) being frequently employed dergipark.org.truniv-biskra.dzijarset.comscience.gov. While specific numerical values for this compound were not found in the provided search results, studies on related aromatic and heterocyclic compounds often report these parameters. For instance, studies on benzimidazole (B57391) derivatives have yielded values for electronegativity ranging from -1.086 to -1.492 eV, chemical hardness around 4.69 to 4.80 eV, and electrophilicity indices dergipark.org.tr. These values help in comparing the relative reactivity and stability of different molecular structures.

DescriptorDefinitionTypical Computational MethodologiesSignificance in Reactivity
Electronegativity (χ) A measure of an atom's or molecule's tendency to attract electrons.DFT (e.g., B3LYP/6-311G(d,p))Higher electronegativity indicates a stronger electron-withdrawing capability.
Chemical Hardness (η) Resistance of an electron cloud to deformation; quantifies the energy required to add or remove an electron.DFT (e.g., B3LYP/6-311G(d,p))High hardness (low softness) implies greater stability and lower reactivity. Low hardness (high softness) suggests higher reactivity.
Electrophilicity Index (ω) A measure of a molecule's ability to accept electrons, indicating its electrophilic strength.DFT (e.g., B3LYP/6-311G(d,p))A high electrophilicity index signifies a strong electrophile, prone to react with nucleophiles.

Identification of Reactive Sites within the Molecule

Identifying specific reactive sites within a molecule is crucial for predicting reaction mechanisms and outcomes. Molecular Electrostatic Potential (MEP) mapping is a widely adopted computational technique for this purpose. MEP maps visually represent the electron density distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic) researchgate.netias.ac.in.

In MEP analysis, different colors are used to denote varying electrostatic potential values. Typically, red regions indicate areas of high negative potential, corresponding to electron-rich sites susceptible to electrophilic attack. Blue regions represent areas of high positive potential, indicating electron-deficient sites prone to nucleophilic attack. Green areas signify regions of neutral electrostatic potential.

For this compound, which contains oxygen, nitrogen, and aromatic carbon atoms, MEP analysis would likely reveal specific sites of interest. The electronegative oxygen and nitrogen atoms are expected to exhibit significant negative electrostatic potentials, making them potential sites for electrophilic interactions. Conversely, certain hydrogen atoms, particularly those attached to the aromatic ring or the amidoxime group, might display positive potentials, indicating potential sites for nucleophilic attack. The electron distribution within the aromatic ring also influences its reactivity towards electrophilic aromatic substitution. By analyzing these MEP maps, researchers can predict the most probable sites for chemical transformations, such as protonation, alkylation, or other addition reactions.

List of Compound Names Mentioned:

this compound

Benzimidazole derivatives

4-chloro-N-(2-methoxyphenyl) this compound

Benzidine

Virotoxins (alaviroidin, viroisin, deoxoviroisin, viroidin, deoxovirodin)

TTF derivatives

Applications of Benzamidoxime in Advanced Chemical and Materials Science

Agricultural Applications

The agricultural sector continually seeks innovative solutions to combat plant diseases and enhance crop yields. Benzamidoxime (B57231) derivatives have emerged as valuable compounds in this pursuit, primarily due to their fungicidal properties.

Development of Fungicidally Active this compound Derivatives

Research into this compound derivatives has led to the development of potent fungicides targeting various plant pathogens. A notable example in this category is Cyflufenamid .

Cyflufenamid, a fungicide belonging to the this compound chemical class, has been successfully introduced for the control of powdery mildew in a range of crops, including fruits, vegetables, and cereals researchgate.net. Its efficacy is characterized by both preventative and curative activity against powdery mildew pathogens researchgate.net. The development of such compounds underscores the potential of the this compound scaffold for creating agrochemicals with desirable activity profiles and improved environmental characteristics. Ongoing research continues to explore novel this compound derivatives aimed at enhancing fungicidal potency, broadening the spectrum of activity, and addressing issues such as pathogen resistance google.comgoogle.com. While benzimidazole (B57391) fungicides are also widely recognized for their broad-spectrum antifungal activity mdpi.com, the specific focus on this compound derivatives highlights a distinct area of chemical innovation in crop protection.

Table 1: this compound Derivatives in Agricultural Fungicides

Compound NameChemical ClassTarget Pathogen(s)Key Activity ProfileReference
CyflufenamidThis compoundPowdery MildewPreventative and Curative researchgate.net
VariousThis compound Deriv.Various FungiFungicidal Activity (Research) google.comgoogle.com

Bioconjugation and Chemical Biology

In the realm of chemical biology, this compound derivatives have found critical applications in the precise modification and study of biomolecules. Their reactivity allows for selective conjugation, enabling advancements in areas such as peptide synthesis, protein engineering, and molecular diagnostics.

Chemical Functionalization of Biomolecules (e.g., Peptides, Phage Proteins)

The amidoxime (B1450833) functional group, particularly within derivatives like 2-amino this compound (ABAO), serves as a versatile chemical handle for modifying biomolecules. These derivatives can be incorporated into or reacted with peptides, proteins, and even nucleic acids to introduce specific functionalities or to serve as points for further chemical manipulation rsc.orgresearchgate.net.

One significant application involves the use of ABAO derivatives to react with aldehyde-functionalized biomolecules. For instance, ABAO has been employed to modify peptides that have been engineered to contain aldehyde groups, facilitating the creation of novel peptide conjugates rsc.org. In the context of phage display technology, ABAO derivatives have been utilized to functionalize phage proteins, such as the pIII minor coat protein of M13 phage. This is achieved by reacting ABAO with N-terminal serine residues that have been oxidized to aldehydes, thereby enabling the chemical modification of phage libraries for various selection and engineering purposes nih.govresearchgate.net. Furthermore, ABAO-based probes have been developed for the selective labeling of aldehydes within DNA, which can be useful for quantifying DNA damage researchgate.net. These applications highlight the utility of this compound chemistry in precisely tagging and altering the properties of biological macromolecules.

Table 2: this compound-Mediated Biomolecule Functionalization and Ligation

Biomolecule TypeFunctionalization StrategyThis compound Reagent/DerivativeReaction PartnerApplication/OutcomeReference
PeptidesIntroduction of N-terminal aldehydeThis compound derivativesAldehydesPeptide modification rsc.org
Phage Proteins (e.g., M13 pIII)N-terminal oxidation to aldehyde2-amino this compound (ABAO)AldehydePhage display library modification nih.govresearchgate.net
DNAAldehyde labelingABAO derivativesAldehydesDNA damage quantification, fluorescent labeling researchgate.net
PeptidesIntroduction of β-hydroxy aldehyde2-amino this compound (ABAO)β-hydroxy aldehydePeptide ligation, bioconjugation rsc.org
PeptidesPd(II)-catalyzed C-H functionalization (via amidoxime ether)Amidoxime ethersAryl iodidesSite- and stereoselective peptide arylation researchgate.netnih.gov

Orthogonal Ligation Strategies Utilizing Amidoxime Reactivity

The specific reactivity of the amidoxime group enables its participation in orthogonal ligation strategies, a critical aspect of bioorthogonal chemistry. Orthogonal ligation refers to chemical reactions that can occur selectively within a complex biological environment without interfering with native biochemical processes or other functional groups.

The reaction between this compound derivatives, particularly ABAO, and aldehydes is a prime example of such a strategy, often referred to as ABAO ligation rsc.orgresearchgate.net. This reaction proceeds with high specificity, forming stable linkages (e.g., dihydroquinazoline (B8668462) derivatives when reacting with DNA aldehydes researchgate.net) under mild conditions, making it suitable for use in biological systems acs.orgwikipedia.orgnih.gov. The ability of this reaction to occur selectively allows researchers to precisely attach labels, probes, or other chemical entities to specific sites on biomolecules, such as peptides or proteins, without cross-reactivity with other cellular components nih.govresearchgate.net. This precision is fundamental for studying biological mechanisms, developing targeted therapeutics, and creating advanced diagnostic tools. The development of such bioorthogonal reactions, including those involving amidoximes, has been recognized for its transformative impact on chemical biology and related fields wikipedia.orgresearchgate.netacs.org.

Metabolic Transformations and Enzymatic Interactions of Benzamidoxime As a Model Compound

Enzymatic N-Oxidation Pathways

Enzymatic N-oxidation is a critical step in the metabolism of many nitrogen-containing compounds, often leading to the formation of more reactive or intermediate metabolites.

Microsomal cytochrome P450 (CYP450) monooxygenases play a significant role in the initial N-oxidation of benzamidine (B55565), converting it into benzamidoxime (B57231) ebi.ac.uknih.govmdpi.comnih.govresearchgate.net. This process, known as N-oxygenation, is a key metabolic step that can alter the physicochemical properties and reactivity of the parent compound mdpi.com. Studies have indicated that certain CYP450 isoenzymes, such as CYP450 IIC3 in rabbit liver, are specifically involved in the N-hydroxylation of benzamidine to this compound nih.gov. Generally, CYP450 enzymes are capable of oxidizing nitrogen-containing functional groups that lack alpha-hydrogen atoms mdpi.com. While N-oxidation of benzamidine to this compound has been demonstrated in various species' liver microsomes, it was not detected in human hepatocytes in one study ebi.ac.uknih.gov. This initial oxidation is part of a metabolic cycle where this compound can subsequently be reduced back to benzamidine.

Enzymatic N-Reduction Processes

Enzymatic N-reduction represents a counteracting pathway to N-oxidation, often involved in the detoxification or activation of N-oxygenated compounds.

The mitochondrial amidoxime (B1450833) reducing component (mARC) is a molybdenum-containing enzyme that functions as a critical N-reductase nih.govacs.orgabcam.complos.org. Mammals typically express two isoforms, mARC1 and mARC2, which, along with cytochrome b5 and NADH cytochrome b5 reductase, form a three-component enzyme system nih.govacs.orgabcam.complos.orgpnas.orguniprot.org. This system catalyzes the reduction of various N-oxygenated compounds, including amidoximes, in an oxygen-insensitive manner nih.govacs.orgpnas.orgsemanticscholar.org. The mechanism involves the transfer of electrons from NADH, sequentially through NADH cytochrome b5 reductase and cytochrome b5, to mARC. mARC then cleaves the N-OH bond of the substrate, facilitating its reduction nih.govabcam.complos.orgpnas.org. mARC1 is often identified as the more catalytically efficient isoform acs.orgpnas.org.

This compound has been extensively utilized as a model substrate to investigate the activity and characteristics of the mARC enzyme system ebi.ac.uknih.govresearchgate.netplos.orgpnas.orgnih.govmedchemexpress.comwashington.edu. Its reduction by mARC yields benzamidine ebi.ac.uknih.govresearchgate.netplos.org. Studies employing this compound have been crucial for characterizing the kinetic properties of mARC protein variants and for confirming the enzyme's presence and activity in various biological samples ebi.ac.ukpnas.orgwashington.edu. The predictable reduction of this compound to benzamidine makes it an ideal compound for assaying mARC activity in vitro and in vivo.

A significant aspect of this compound metabolism is its dynamic interconversion with benzamidine. Benzamidine undergoes N-oxidation, catalyzed by CYP450 enzymes, to form this compound ebi.ac.uknih.govmdpi.comnih.govresearchgate.net. Subsequently, this compound is efficiently reduced back to benzamidine by the mARC enzyme system ebi.ac.uknih.govresearchgate.netplos.org. In vivo, this N-reduction pathway is often predominant, meaning that while N-oxidation can occur, the subsequent reduction rapidly converts this compound back to benzamidine nih.gov. This metabolic cycle is particularly relevant in the context of prodrug design, where amidoximes are employed as orally bioavailable prodrugs that are converted to their active amidine forms within the body ebi.ac.uknih.govtandfonline.comresearchgate.net.

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway that conjugates xenobiotics and endogenous compounds with glucuronic acid, typically leading to increased water solubility and facilitating excretion.

This compound undergoes O-glucuronidation, a conjugation reaction where glucuronic acid is attached to the oxygen atom of the hydroxyl group in the amidoxime moiety ebi.ac.uktandfonline.comnih.govresearchgate.netacs.org. This process results in the formation of this compound-O-glucuronide ebi.ac.uktandfonline.comnih.govresearchgate.net. Research using human hepatocytes has identified UDP-glucuronosyltransferases (UGTs) as the enzymes responsible for this conjugation ebi.ac.uktandfonline.comnih.govresearchgate.net. Specifically, UGT1A9 has been found to be the most efficient enzyme in conjugating this compound, with significantly lower conversion activities observed for UGT1A1 and UGT1A3 ebi.ac.uktandfonline.comnih.govresearchgate.net. The formation of this compound-O-glucuronide is considered a detoxification pathway, as this conjugate has demonstrated no mutagenic effects in Ames tests ebi.ac.uknih.govresearchgate.netacs.org.

Comparative UGT Activity with this compound

UGT IsoenzymeRelative Conversion Activity
UGT1A9High
UGT1A1Low (approx. 60-fold lower than UGT1A9)
UGT1A3Low (approx. 60-fold lower than UGT1A9)
UGT1A4Not detectable
UGT1A6Not detectable
UGT2B4Not detectable
UGT2B7Not detectable
UGT2B15Not detectable

Data based on studies using recombinant human hepatic UGT enzymes ebi.ac.uktandfonline.comnih.govresearchgate.net. Relative activity is qualitative, indicating significant differences in glucuronidation rates.

Compound List:

this compound

Benzamidine

this compound-O-glucuronide

Cytochrome P450 (CYP450)

Mitochondrial Amidoxime Reducing Component (mARC)

mARC1

mARC2

Cytochrome b5

NADH Cytochrome b5 Reductase

UDP-glucuronosyltransferases (UGTs)

UGT1A1

UGT1A3

UGT1A9

Para-hexyloxy-benzamidoxime

Guanabenz

Guanoxabenz

Ro 48-3656

Ro 44-3888

O-Glucuronidation of this compound

Glucuronidation is a major phase II metabolic pathway that conjugates xenobiotics and endogenous compounds with glucuronic acid, typically leading to increased water solubility and facilitating excretion. This compound undergoes O-glucuronidation, where a glucuronic acid moiety is attached to the oxygen atom of the amidoxime group. This process results in the formation of this compound-O-glucuronide. Studies utilizing human hepatocytes have demonstrated the occurrence of this metabolic transformation, albeit to a lesser extent compared to its N-reduction to benzamidine. ebi.ac.uknih.govtandfonline.comsigmaaldrich.com The formation of this compound-O-glucuronide is considered a detoxification pathway, as the resulting conjugate is generally less reactive and more readily eliminated from the body. acs.org

Involvement of UDP-Glucuronosyltransferases (UGTs)

The enzymatic machinery responsible for O-glucuronidation is the UDP-glucuronosyltransferase (UGT) superfamily. These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a wide range of substrates. Research has identified specific UGT isoforms involved in the metabolism of this compound. Notably, human hepatocytes exhibit significant O-glucuronidation activity mediated by UGT1A9. ebi.ac.uknih.govtandfonline.comsigmaaldrich.com In contrast, other UGT isoforms, such as UGT1A1 and UGT1A3, display considerably lower conversion activities, approximately 60-fold less efficient in conjugating this compound. ebi.ac.uknih.govtandfonline.comsigmaaldrich.com The differential expression and substrate specificity of UGT isoforms highlight the complex interplay of enzymes in xenobiotic metabolism.

Table 1: Relative Activity of UGT Isoforms in this compound O-Glucuronidation

UGT IsoformRelative Conversion Activity (compared to UGT1A9)
UGT1A91 (Most efficient)
UGT1A1~1/60
UGT1A3~1/60
Other UGTsNot detected

*Data derived from studies using human recombinant UGT enzymes and hepatocytes. ebi.ac.uknih.govtandfonline.comsigmaaldrich.com

Interplay with Nitric Oxide Synthesis Pathways

Amidoxime compounds, including this compound, can participate in pathways related to nitric oxide (NO) generation through both oxidative and reductive mechanisms, often involving specific enzyme systems.

Oxidative Cleavage and Nitric Oxide Release

Amidoximes can undergo oxidative cleavage of their C=N(OH) bond, a process that can lead to the release of nitric oxide (NO) and other nitrogen oxides. This reaction is often catalyzed by cytochrome P450 (CYP450) enzymes in the presence of NADPH and molecular oxygen. mdpi.comsigmaaldrich.com Studies have shown that this compound can be oxidized by rat liver microsomes, which contain CYP450 enzymes, leading to the formation of products such as benzonitrile (B105546) and potentially NO-related species. mdpi.comsigmaaldrich.com The requirement for both NADPH and O2, along with the inhibitory effect of CYP450 inhibitors like Miconazole, confirms the enzymatic nature of this oxidative process. mdpi.com

Reductive Nitric Oxide Synthesis via Nitrite (B80452) Reduction

A distinct pathway for NO generation involves the reduction of nitrite (NO₂⁻) to NO. Mammalian mitochondria contain molybdenum-containing enzymes, such as the mitochondrial amidoxime reducing components (mARC), which are known to catalyze the reduction of nitrite to NO. researchgate.netnih.govresearchgate.net While this compound itself is a substrate for mARC enzymes, primarily undergoing N-reduction to benzamidine, these same enzymes possess the dual capability to reduce nitrite to NO. researchgate.netnih.govresearchgate.net This suggests a potential indirect link where the enzymatic machinery involved in amidoxime metabolism might also contribute to NO homeostasis through nitrite reduction.

Table 2: Major Metabolic Pathways of this compound in Human Hepatocytes

Metabolic PathwayPrimary Metabolite(s)Relative AbundanceDetoxification Role
N-ReductionBenzamidinePredominatingActivation (prodrug)
O-GlucuronidationThis compound-O-glucuronideLesser extentDetoxification

*Data compiled from studies on human hepatocyte metabolism of this compound. ebi.ac.uknih.govtandfonline.comsigmaaldrich.com

Chemical Principles of Prodrug Design Based on Amidoxime Metabolism

The metabolic profile of this compound and other amidoximes provides a strong foundation for their application in prodrug design. Amidoximes serve as effective prodrugs for amidine-containing active pharmaceutical ingredients (APIs). The amidine functional group often imparts high basicity, leading to poor oral absorption. By N-hydroxylating the amidine to form an amidoxime, the basicity is reduced, thereby improving lipophilicity and facilitating passage across biological membranes, particularly the gastrointestinal tract. nih.govtandfonline.comsigmaaldrich.comgoogle.comresearchgate.net

Upon absorption, the amidoxime prodrug is bioactivated through enzymatic reduction, primarily via the mitochondrial amidoxime reducing component (mARC) system or other reductase systems, to release the active amidine parent drug. researchgate.net This N-reduction pathway is a well-established prodrug principle. nih.govtandfonline.comsigmaaldrich.com Furthermore, the activation of amidoxime-based prodrugs can be engineered to be independent of cytochrome P450 (CYP450) enzymes, which are prone to drug-drug interactions. google.comgoogle.com For instance, dabigatran (B194492) amidoxime succinic acid ester is activated by esterases and the mARC enzyme system, demonstrating a prodrug strategy that leverages amidoxime metabolism for improved pharmacokinetic properties and reduced interaction potential. google.comgoogle.com

Table 3: Example of Amidoxime Prodrug Activation Principle

Prodrug ExampleParent Drug (Active Form)Activation MechanismKey Enzymes InvolvedBenefits
Dabigatran amidoxime succinic acid esterDabigatran (Amidine)N-reduction of amidoxime; Ester hydrolysisEsterases, mARC systemImproved oral bioavailability, reduced CYP450 interaction potential
This compound (as a model for amidine prodrugs)BenzamidineN-reduction of amidoxime; O-glucuronidation (detox)mARC system, UGT1A9 (for O-glucuronidation)Enhanced absorption (as prodrug), detoxification of metabolite

*This table illustrates the general principles derived from studies on this compound and related prodrugs. nih.govtandfonline.comsigmaaldrich.comacs.orggoogle.comresearchgate.netgoogle.com

Compound Names

this compound

Benzamidine

this compound-O-glucuronide

this compound-O-sulfate

Glucuronic acid

UDP-glucuronosyltransferases (UGTs)

Nitric Oxide (NO)

Nitrite

Nitrate

Cytochrome P450 (CYP450)

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

mARC (Mitochondrial amidoxime reducing component)

Dabigatran

Dabigatran amidoxime succinic acid ester

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing benzamidoxime in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves the reaction of benzonitrile with hydroxylamine under controlled pH and temperature. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting solvent ratios, reaction times, and purification steps (e.g., recrystallization conditions). For novel derivatives, elemental analysis and X-ray crystallography may be required .

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor degradation kinetics under varying pH (e.g., pH 3–9) and temperatures (25–60°C). Stability assays should include time-dependent HPLC analysis to detect hydrolysis products (e.g., benzamide or benzohydroxamic acid). Accelerated stability studies under oxidative (H2O2) or photolytic conditions (ICH guidelines) are recommended for pharmaceutical applications .

Q. What standard assays are used to evaluate this compound’s mutagenic potential?

  • Methodological Answer : The Ames test (OECD 471) is a primary assay, using Salmonella typhimurium strains (e.g., TA98) with metabolic activation (S9 liver homogenate). Positive controls (e.g., sodium azide) and negative controls (DMSO) must be included. Note that this compound exhibits weak mutagenicity in TA98 only with S9 activation, suggesting metabolic dependency. Follow-up assays like comet or micronucleus tests can assess DNA damage in mammalian cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mutagenicity and DNA interaction mechanisms?

  • Methodological Answer : Contradictions may arise from differences in metabolic activation systems (e.g., species-specific S9 fractions) or assay conditions. To address this:

Replicate studies using human liver S9 fractions to compare with prior rodent-based data.

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify reactive intermediates (e.g., nitrenium ions) hypothesized in mutagenesis .

Use computational modeling (e.g., DFT) to predict metabolite stability and DNA adduct formation.

  • Reference : .

Q. What experimental strategies optimize this compound’s binding affinity to PD-L1 in pH-dependent microenvironments?

  • Methodological Answer :

  • Assay Design : Use microscale thermophoresis (MST) or surface plasmon resonance (SPR) to measure binding kinetics under pH 6.5–7.4 (simulating tumor microenvironments). Include controls like bovine serum albumin (BSA) to rule out nonspecific interactions.
  • Structural Modification : Introduce electron-withdrawing groups (e.g., -NO2) to the this compound scaffold to enhance hydrogen bonding with PD-L1’s acidic residues. Validate via molecular docking (AutoDock Vina) and compare with reference ligands (e.g., VIS310) .

Q. How should researchers design studies to investigate this compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

Cell-Based Models : Use HepG2 or primary hepatocytes to measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Include N-acetylcysteine (NAC) as an antioxidant control.

Biomarker Analysis : Quantify glutathione (GSH), superoxide dismutase (SOD), and catalase activity via ELISA or colorimetric kits.

Omics Integration : Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2, HO-1) and validate via qPCR.

  • Reference : .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For Ames test data, apply the two-fold rule (≥2x background revertants = positive). Report 95% confidence intervals and p-values adjusted for multiple comparisons (Bonferroni correction) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Documentation : Provide detailed synthetic protocols in supplementary materials, including reaction scales, solvent grades, and inert atmosphere conditions.
  • Quality Control : Mandate ≥3 independent syntheses per derivative with characterization data (NMR, HPLC). Use standardized reference compounds for instrument calibration .

Research Design Frameworks

Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research?

  • Methodological Answer :

  • Feasible : Prioritize assays with existing institutional expertise (e.g., Ames test infrastructure).
  • Novel : Explore understudied applications (e.g., chelating agents for metal overload disorders).
  • Ethical : Adhere to OECD guidelines for animal studies if in vivo models are used.
  • Reference : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamidoxime
Reactant of Route 2
Benzamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.